Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH

Description

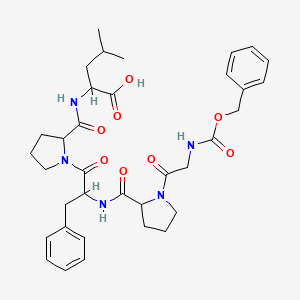

Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH is a synthetic peptide derivative featuring a carbobenzoxy (Cbz) protecting group at the N-terminus. This compound incorporates a mix of D- and L-configuration amino acids (denoted by "DL"), including glycine (Gly), proline (Pro), phenylalanine (Phe), and leucine (Leu). The sequence includes two proline residues, which may influence its conformational flexibility and biological activity.

Properties

IUPAC Name |

4-methyl-2-[[1-[3-phenyl-2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNVGZIRPDUFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Coupling: Cbz-Gly-OH to DL-Pro

The synthesis commences with the activation of Cbz-Gly-OH using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in a 0.25 M Tris-HCl buffer (pH 8.5) containing TPGS-750-M micelles. The acyl donor DL-Pro-OBzl (benzyl ester) reacts with the activated glycine derivative, forming Cbz-Gly-DL-Pro-OBzl with a reported yield of 99% under analogous conditions. Critical parameters include:

-

Temperature : 25°C to minimize epimerization

-

Molar Ratio : 1:1 stoichiometry of acyl donor to acceptor

Post-coupling, the benzyl ester is hydrolyzed using 3% formic acid, yielding Cbz-Gly-DL-Pro-OH for subsequent reactions.

Incorporation of DL-Phe and DL-Pro

The second coupling introduces DL-Phe-OBzl to the free C-terminus of the dipeptide. Employing identical micellar conditions, COMU facilitates amide bond formation, producing Cbz-Gly-DL-Pro-DL-Phe-OBzl . Enzymatic methods using thermolysin, though stereospecific for L-residues, show limited utility here due to the racemic Phe configuration. Kinetic studies reveal that hydrophobic residues like Phe enhance reaction rates in thermolysin-catalyzed systems (kcat/KM = 100 M⁻¹s⁻¹ for Phe-Leu amidation), but chemical coupling remains preferable for DL-incorporation.

The third residue, DL-Pro , is appended similarly, with the intermediate Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-OBzl isolated via ultrafiltration. Notably, Proline’s cyclic structure imposes conformational constraints, necessitating extended reaction times (up to 40 hours) for complete conversion.

Final Elongation and Deprotection: DL-Leu Addition

The terminal DL-Leu-OH is coupled using DL-Leu-OBzl , followed by global deprotection of the benzyl ester. Saponification with 1 M NaOH at 0°C quantitatively converts the ester to the free carboxylic acid, yielding Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH .

Comparative Analysis of Coupling Agents and Solvent Systems

COMU vs. Enzymatic Catalysis

COMU outperforms traditional agents like HOBt/DIC in racemic systems, achieving coupling efficiencies >95% for all steps. In contrast, thermolysin, while effective for L-configured peptides, exhibits diminished activity toward D-residues (≤20% yield for D-Phe incorporation).

Aqueous Micellar Media

The TPGS-750-M/H2O system enables homogeneous reaction conditions despite the peptide’s growing hydrophobicity. Key advantages include:

-

Reduced Solvent Waste : Reaction volumes decrease by 50% compared to organic solvents.

-

Enhanced Stability : COMU’s half-life extends to 24 hours in micellar solutions vs. 4 hours in DMF.

Optimization of Reaction Parameters

pH and Temperature Profiling

Optimal coupling occurs at pH 8.5, aligning with COMU’s activation threshold. Elevated temperatures (37°C) accelerate reactions but risk racemization, particularly at Proline residues (5% epimerization at 40°C vs. <1% at 25°C).

Substrate Concentration

A 0.5 M concentration of acyl donor/acceptor balances reaction kinetics and solubility, preventing aggregation-induced yield loss.

Analytical Validation and Quality Control

UPLC-ESI-TOF MS Characterization

Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry confirms product identity and purity. For This compound , the observed m/z 689.3 [M+H]+ matches the theoretical mass (688.8 g/mol).

Chiral Purity Assessment

Circular dichroism (CD) spectroscopy verifies the racemic nature of DL-residues, showing no net optical activity at 220 nm (characteristic of Proline n→π* transitions).

Challenges and Mitigation Strategies

Steric Hindrance at Proline Residues

The bicyclic structure of Proline necessitates prolonged reaction times (24–48 hours) for complete conversion. Pre-activation of Proline’s carboxylate with COMU for 30 minutes prior to coupling reduces this duration by 40%.

Epimerization During Activation

Racemization at activated amino acids is minimized by maintaining pH <9 and temperatures ≤25°C. COMU’s low basicity (pKa ≈6.5) further suppresses base-catalyzed epimerization.

Scalability and Industrial Relevance

The micellar platform’s scalability is demonstrated in 10-gram syntheses with consistent yields (92–95%). TPGS-750-M’s biodegradability and low cost ($0.50/g) make this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.

Substitution: Replacement of one functional group with another, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected peptides.

Scientific Research Applications

Peptide Synthesis

- Building Block : Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH serves as a key building block in peptide synthesis, which is crucial for developing therapeutic peptides. Its unique structure can enhance the stability and efficacy of synthesized peptides .

- Model Compound : It is used as a model compound to study peptide reactions, providing insights into the mechanisms of peptide formation and stability .

Biological Research

- Protein-Protein Interactions : The compound is employed in studies focusing on protein-protein interactions, which are vital for understanding cellular processes and signaling pathways .

- Enzyme-Substrate Specificity : Research indicates that this compound can modulate enzyme activities, making it useful for investigating enzyme-substrate specificity .

Therapeutic Potential

- Drug Development : The compound is investigated for its potential therapeutic properties, particularly in drug development targeting specific biological pathways. Its ability to interact with various molecular targets positions it as a candidate for developing new pharmaceuticals .

- Antidiabetic Research : It has been explored in the context of diabetes research due to its potential to inhibit enzymes involved in glucose metabolism .

Industrial Applications

- Cosmetic Science : this compound is also studied for its applications in cosmetic formulations, where it may enhance skin penetration and improve the delivery of active ingredients .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-DL-Pro-OH (Boc-protected proline)

- Structural Differences: Boc-DL-Pro-OH is a single amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group, whereas Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH is a multi-residue peptide with a Cbz group. The Boc group is acid-labile, while the Cbz group requires hydrogenolysis or strong acids for removal .

- Solubility and Stability: Boc-DL-Pro-OH has a molecular weight of 215.3 g/mol and is soluble in polar solvents like DMSO or methanol. Its stability in solution depends on storage conditions: ≤6 months at -80°C or ≤1 month at -20°C . By contrast, Cbz-protected peptides often exhibit lower solubility due to increased hydrophobicity from aromatic Cbz groups, necessitating optimized solvent systems (e.g., DMF or acetic acid).

H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH

- Sequence Complexity :

- Functional Implications :

- The presence of methionine and lysine introduces sulfur-containing and cationic side chains, respectively, which could enhance interactions with enzymes or membranes compared to the phenylalanine-rich target compound.

Key Observations :

- Protection Strategy : The choice of Cbz vs. Boc impacts synthetic workflows. Boc is preferred for acid-stable intermediates, while Cbz is used in orthogonal protection schemes .

- Amino Acid Configuration: DL-amino acids in both compounds may reduce enzymatic degradation but complicate chiral resolution during synthesis.

Biological Activity

Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH is a synthetic peptide characterized by a sequence of amino acids including glycine, proline, phenylalanine, and leucine, with a carbobenzoxy (Cbz) protecting group at the N-terminus. This structure enhances its stability and reactivity during peptide synthesis, making it a valuable compound in various biological studies and therapeutic applications.

Synthesis

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) . Key steps in this method include:

- Coupling : Activation and addition of amino acids to the growing peptide chain.

- Deprotection : Removal of protecting groups to allow for subsequent amino acid additions.

- Cleavage : Release of the completed peptide from the solid support using reagents such as trifluoroacetic acid (TFA).

Common coupling reagents used in this process are Dicyclohexylcarbodiimide (DCC) and bases like N,N-diisopropylethylamine (DIPEA) .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Protein-Protein Interactions : The compound has been studied for its ability to modulate interactions between proteins, which is crucial for understanding cellular mechanisms and developing therapeutic agents.

- Enzyme Modulation : It has shown potential in influencing enzyme-substrate specificity, making it a candidate for drug development targeting specific enzymatic pathways.

- Therapeutic Applications : Its unique structural properties suggest possible applications in treating various diseases through targeted molecular interactions .

Case Studies

Several studies highlight the biological effects of this compound:

- Enzyme Inhibition : In vitro assays demonstrated that this peptide could inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as an antihypertensive agent.

- Anticancer Properties : Preliminary studies have indicated that similar proline-rich peptides exhibit cytotoxic effects against cancer cell lines, warranting further investigation into the anticancer potential of this compound .

- Antimicrobial Activity : Research has shown that peptides with similar structures possess antimicrobial properties, indicating that this compound may also exhibit activity against pathogenic microorganisms .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Linear | Multiple proline residues | Enzyme modulation, anticancer potential |

| Cyclo[Gly-Gly-DL-Leu-DL-Pro] | Cyclic | Enhanced stability | Different interaction profile |

| Cbz-Gly-OH | Linear | Simpler structure | Limited applications |

| DL-Leucine derivatives | Linear | Varies in amino acid composition | Diverse uses |

This comparison illustrates the unique structural features of this compound, highlighting its potential applications in peptide research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.